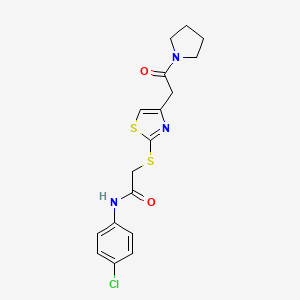
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2S2 and its molecular weight is 395.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research on related thiazole derivatives has shown significant antimicrobial potential. For instance, compounds synthesized from thiazoles have been tested for antimicrobial activity against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). These findings suggest that derivatives of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide could have similar antimicrobial efficacy.
Anticancer Activity Studies
Compounds with thiazole and pyridine linkages, similar to N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide, have shown promising anticancer activity. A study synthesized pyridine linked various substituted thiazole hybrids and assessed their cytotoxicity against different cancer cell lines. The compounds demonstrated significant anticancer activity, especially against MCF-7 and HepG2 cell lines, which suggests the potential anticancer applications of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide derivatives (Alqahtani & Bayazeed, 2020).
Insecticidal Assessments
Studies involving the synthesis of heterocycles incorporating thiadiazole moieties have evaluated their insecticidal activities against pests such as the cotton leafworm, Spodoptera littoralis. This research indicates that derivatives of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide could be developed as effective insecticides, contributing to agricultural pest control (Fadda et al., 2017).
Photovoltaic Efficiency Modeling
Research on bioactive benzothiazolinone acetamide analogs, which share structural similarities with N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide, has explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies suggest that such compounds could enhance the photovoltaic efficiency of DSSCs, indicating an application of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide in renewable energy technologies (Mary et al., 2020).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2/c18-12-3-5-13(6-4-12)19-15(22)11-25-17-20-14(10-24-17)9-16(23)21-7-1-2-8-21/h3-6,10H,1-2,7-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCLCAFUJCAZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

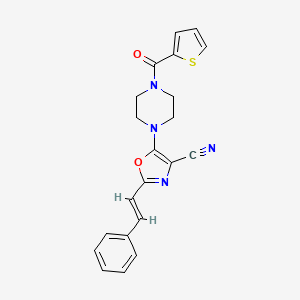

![3-(4-bromophenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2447540.png)
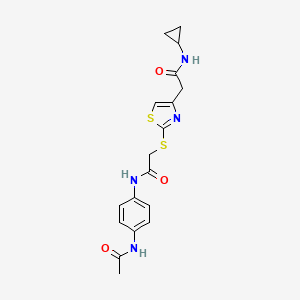
![[4-(Phenylcarbamoyl)phenyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2447545.png)
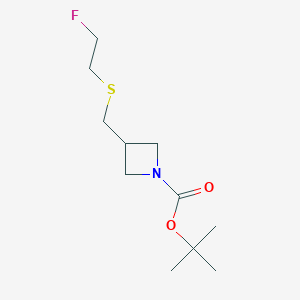

![1-[(3R)-3-(Methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2447549.png)
![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)
![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)

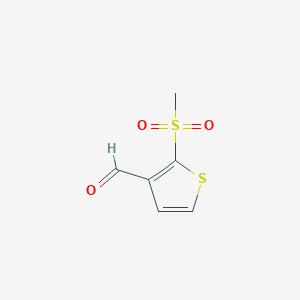
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)
![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)